![molecular formula C20H16N4O6S2 B2596759 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide CAS No. 899963-75-8](/img/structure/B2596759.png)
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide
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Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O6S2 and its molecular weight is 472.49. The purity is usually 95%.
BenchChem offers high-quality 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Elucidation
Research on similar nitroaromatic compounds has led to the synthesis and characterization of new molecules with potential biological activities. For instance, the synthesis of new nitroaromatic carboxylic acids and semicarbazones has been explored for their anti-leishmanial activity, highlighting the importance of the nitro group in biological activity and presenting a promising direction for veterinary use due to their comparable activity to traditional drugs and fewer side effects (Dias et al., 2015). Furthermore, the synthesis and reactivity of fusion products involving the 2-methylthiazole fragment and 2-(furan-2-yl)benzimidazole have been studied, providing insights into the structural features beneficial for biological applications (Elchaninov & Aleksandrov, 2018).
Biological Activity
Compounds containing furan and benzothiazole units have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the versatility of these frameworks in targeting various microbial strains (Patel, Patel, & Shah, 2015). This underscores the potential of such compounds in the development of new antimicrobial agents.
Anticancer Evaluation
The design and synthesis of molecules featuring benzamide derivatives have been pursued for anticancer activity evaluation. A series of substituted benzamides were synthesized and tested against various cancer cell lines, with some derivatives showing higher anticancer activities than the reference drug, highlighting the potential of these compounds in cancer chemotherapy (Ravinaik et al., 2021).
Electrophilic Substitution Reactions
Studies on the synthesis and properties of related heterocyclic compounds have explored electrophilic substitution reactions, providing valuable information on the chemical reactivity and potential modifications to enhance biological activity or solubility (Aleksandrov et al., 2021).
properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S2/c1-23(12-15-3-2-10-30-15)32(28,29)16-7-4-13(5-8-16)19(25)22-20-21-17-9-6-14(24(26)27)11-18(17)31-20/h2-11H,12H2,1H3,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNXUHWLFHROFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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